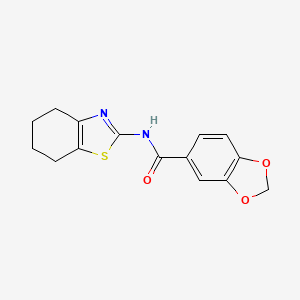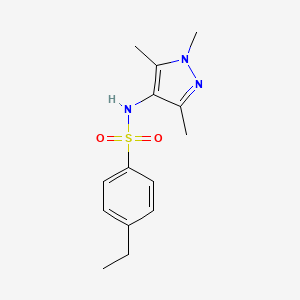![molecular formula C12H17N3O3 B5763473 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol, also known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is highly reactive and has been found to have a number of interesting properties that make it useful for a variety of applications. In
Mechanism of Action
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ is taken up by dopaminergic neurons via the dopamine transporter, where it is then oxidized by monoamine oxidase-B (MAO-B) to form the toxic metabolite 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+. This metabolite then accumulates in the mitochondria of the neuron, where it inhibits complex I of the electron transport chain, leading to ATP depletion and ultimately cell death.
Biochemical and Physiological Effects:
The primary effect of 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ is the selective destruction of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the brain. This reduction in dopamine levels is responsible for the motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ has also been found to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ in lab experiments is its selectivity for dopaminergic neurons in the substantia nigra, which makes it a useful tool for studying Parkinson's disease. However, 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ is also highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which limits its usefulness for certain types of experiments.
Future Directions
There are a number of future directions for research on 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+. One area of interest is the development of new treatments for Parkinson's disease that target the specific mechanisms underlying dopaminergic neuron degeneration. Another area of research is the use of 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ as a tool for studying the blood-brain barrier and the transport of neurotoxins across this barrier. Finally, there is interest in exploring the potential use of 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ in other areas of scientific research, such as cancer biology and drug discovery.
Synthesis Methods
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ can be synthesized using a number of different methods, including the oxidation of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with potassium permanganate. This reaction produces 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ as a yellow crystalline solid with a melting point of 215-216°C. Other methods for synthesizing 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ include the reaction of 4-nitrobenzaldehyde with N-methylpiperazine, followed by reduction with sodium borohydride.
Scientific Research Applications
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ has been extensively studied for its potential use in scientific research. It has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, making it a useful tool for studying Parkinson's disease. 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ has also been used to study the transport of neurotoxins across the blood-brain barrier, as well as the mechanisms underlying the neurodegenerative process.
properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)9-10-2-3-12(16)11(8-10)15(17)18/h2-3,8,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITWBEOHGAFFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)
![5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)

![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)

![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)


